2-Bromo-4-cyclopropyl-6-nitroaniline

Catalog No.
S14242004
CAS No.
M.F
C9H9BrN2O2
M. Wt
257.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-cyclopropyl-6-nitroaniline

Product Name

2-Bromo-4-cyclopropyl-6-nitroaniline

IUPAC Name

2-bromo-4-cyclopropyl-6-nitroaniline

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

InChI

InChI=1S/C9H9BrN2O2/c10-7-3-6(5-1-2-5)4-8(9(7)11)12(13)14/h3-5H,1-2,11H2

InChI Key

YGRRSQLBRVYXDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-]

2-Bromo-4-cyclopropyl-6-nitroaniline is an organic compound characterized by the molecular formula C9H9BrN2O2. This compound is a derivative of aniline, featuring a bromine atom, a cyclopropyl group, and a nitro functional group attached to the aromatic ring. Its structure imparts unique steric and electronic properties, making it an interesting subject of study in organic chemistry and pharmacology.

  • Oxidation: The aniline group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution can occur, allowing for further functionalization of the aromatic ring using reagents like bromine in the presence of Lewis acid catalysts.

These reactions are fundamental for synthesizing more complex molecules from this compound.

Research indicates that 2-Bromo-4-cyclopropyl-6-nitroaniline exhibits potential biological activity due to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction, generating reactive intermediates that may interact with cellular components. This characteristic is particularly relevant in drug development and medicinal chemistry, where the compound's reactivity could be harnessed for therapeutic applications.

The synthesis of 2-Bromo-4-cyclopropyl-6-nitroaniline typically involves several steps:

  • Nitration of Aniline: Aniline is nitrated to produce 4-nitroaniline.
  • Bromination: 4-Nitroaniline undergoes bromination to yield 2-bromo-4-nitroaniline.
  • Cyclopropylation: A Friedel-Crafts alkylation reaction introduces the cyclopropyl group.

These steps can be optimized for industrial production by utilizing continuous flow reactors and controlling reaction conditions to maximize yield and purity .

2-Bromo-4-cyclopropyl-6-nitroaniline has several applications across different fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Biological Research: The compound is studied for its interactions with biomolecules, contributing to understanding cellular processes.
  • Medicinal Chemistry: It is investigated for potential therapeutic properties and as a precursor in drug development.
  • Industrial Use: This compound is utilized in producing dyes, pigments, and other industrial chemicals.

Studies on the interactions of 2-Bromo-4-cyclopropyl-6-nitroaniline with various biological molecules have shown that it can modulate enzyme activity and receptor binding. The presence of the nitro group enhances its reactivity, while the cyclopropyl moiety influences its binding affinity and specificity. These interactions are crucial for understanding its potential as a therapeutic agent.

Several compounds share structural similarities with 2-Bromo-4-cyclopropyl-6-nitroaniline. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
4-Bromo-2-nitroanilineLacks cyclopropyl groupSimpler structure with fewer steric effects
2-Bromo-6-nitroanilineLacks cyclopropyl groupDifferent position of nitro group
2-Bromo-4-cyclopropyl-6-methylanilineContains a methyl group instead of a nitro groupVariation in functional groups affecting reactivity

The uniqueness of 2-Bromo-4-cyclopropyl-6-nitroaniline lies in its cyclopropyl group, which imparts distinct steric and electronic properties that influence its reactivity and interactions compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.98474 g/mol

Monoisotopic Mass

255.98474 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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